4-(4-Chlorophenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile
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Overview
Description
4-(4-Chlorophenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group, a methylamino group, and a phenyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorobenzene derivative.
Addition of the Methylamino Group: The methylamino group is typically introduced through a reductive amination reaction.
Attachment of the Phenyl Group: The phenyl group can be attached through a Suzuki coupling reaction using a phenylboronic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
4-(4-Chlorophenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenyl)-6-(dimethylamino)-2-phenyl-5-pyrimidinecarbonitrile
- 4-(4-Chlorophenyl)-6-(ethylamino)-2-phenyl-5-pyrimidinecarbonitrile
- 4-(4-Chlorophenyl)-6-(propylamino)-2-phenyl-5-pyrimidinecarbonitrile
Uniqueness
4-(4-Chlorophenyl)-6-(methylamino)-2-phenyl-5-pyrimidinecarbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of the chlorophenyl and methylamino groups contributes to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(4-chlorophenyl)-6-(methylamino)-2-phenylpyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4/c1-21-18-15(11-20)16(12-7-9-14(19)10-8-12)22-17(23-18)13-5-3-2-4-6-13/h2-10H,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQOUMYWTGPYQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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